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molecular formula AlCl3O3 B1261028 Aluminum chlorhydroxide

Aluminum chlorhydroxide

Cat. No. B1261028
M. Wt: 181.33 g/mol
InChI Key: WWHZEXDIQCJXSV-UHFFFAOYSA-N
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Patent
US04017599

Procedure details

Magnesium glycinate was prepared by reacting 4 grams of glycine with 2.5 grams of basic magnesium carbonate (26.3% Mg) in 30 grams of water while agitating at 75° C. for one half hour. The cooled mixture was then added to 77 grams of zirconyl chloride (13.6% Zr) with stirring. To the above solution 100 grams of 50% aluminum chlorhydroxide (12.5% Al) was added with agitation. The mixture was heated at 85° C. for 20 minutes. The product was then evaporated at 53° C. under a vacuum of 200 mm of Hg and contained 15.8% Al, 13.6% Mg. 5.3% glycine and 22.1% Cl.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
solvent
Reaction Step Five
Name
Magnesium glycinate

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Mg+2:10].[Cl-].Cl[O-].[Al+3].Cl[O-].Cl[O-]>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Mg+2:10].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,4.5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Three
Name
Quantity
77 g
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
Cl[O-].[Al+3].Cl[O-].Cl[O-]
Step Five
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
while agitating at 75° C. for one half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 85° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The product was then evaporated at 53° C. under a vacuum of 200 mm of Hg

Outcomes

Product
Name
Magnesium glycinate
Type
product
Smiles
NCC(=O)[O-].[Mg+2].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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